N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring and the phenylsulfanylacetamide moiety contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with phenylsulfanylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxadiazole ring to its corresponding hydrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted oxadiazole compounds .
Scientific Research Applications
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It is explored for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like monoamine oxidase and acetylcholinesterase, leading to its potential antidepressant and neuroprotective effects. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Uniqueness
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is unique due to the presence of both the oxadiazole ring and the phenylsulfanylacetamide moiety. This combination imparts distinct electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-7-12(8-10-13)16-19-20-17(23-16)18-15(21)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAAXZSIABRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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